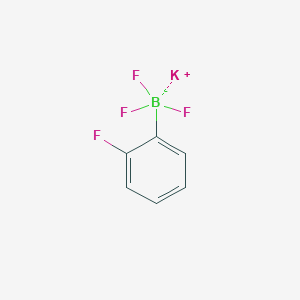

Potassium (2-fluorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCGQXSPWSTQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635645 | |

| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-10-5 | |

| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of Potassium 2 Fluorophenyl Trifluoroborate

Physicochemical Properties

This compound is a white to off-white solid that exhibits the characteristic stability of organotrifluoroborates. chemdad.comchemicalbook.com Key physicochemical properties are summarized in the interactive data table below.

| Property | Value |

| CAS Number | 166328-10-5 |

| Molecular Formula | C₆H₄BF₄K |

| Molecular Weight | 202.00 g/mol |

| Melting Point | >300 °C |

Synthesis and Preparation

The most common and straightforward method for the preparation of this compound involves the reaction of 2-fluorophenylboronic acid with potassium hydrogen difluoride (KHF₂). researchgate.net This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. The product precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization. unimelb.edu.au

This synthetic route is highly efficient and allows for the large-scale production of the desired compound. The starting 2-fluorophenylboronic acid is commercially available or can be readily prepared from 2-fluoroaniline (B146934) via a Sandmeyer-type reaction followed by borylation.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and this compound serves as an excellent coupling partner for the synthesis of 2-fluorobiaryl derivatives. These structural motifs are prevalent in many biologically active compounds and advanced materials. researchgate.net

Research has demonstrated the successful coupling of this compound with a variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. organic-chemistry.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Commonly employed catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like RuPhos. organic-chemistry.orgnih.gov The base, typically an inorganic carbonate such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), plays a critical role in the catalytic cycle. organic-chemistry.orgnih.gov The reactions are often carried out in a mixture of an organic solvent (e.g., toluene, THF) and water. organic-chemistry.orgnih.gov

For instance, the coupling of this compound with various aryl bromides has been shown to proceed in good to excellent yields. The reaction conditions are generally mild, and the presence of the fluorine atom on the trifluoroborate reagent does not impede the cross-coupling process. In fact, the electron-withdrawing nature of the fluorine atom can sometimes enhance the reactivity of the organoboron species.

Other Synthetic Transformations

While the Suzuki-Miyaura reaction is the most prominent application, the reactivity of the carbon-boron bond in this compound can be harnessed in other synthetic transformations as well. For example, under specific conditions, aryltrifluoroborates can undergo copper-mediated fluorination with potassium fluoride (B91410) (KF) to yield the corresponding fluoroarenes. nih.gov Although this represents a formal retro-synthesis in the case of this compound, it highlights the broader reactivity profile of this class of compounds.

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing Potassium (2-fluorophenyl)trifluoroborate and Derivatives

The reactivity of this compound and its derivatives has been extensively explored in cross-coupling reactions. These transformations are fundamental to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The trifluoroborate moiety serves as a robust and reliable source of a nucleophilic 2-fluorophenyl group, which can be transferred to various electrophilic partners under the influence of a suitable metal catalyst.

The Suzuki-Miyaura reaction is arguably the most prominent application of potassium aryltrifluoroborates, including the 2-fluorophenyl derivative. chemrxiv.org This palladium-catalyzed process is a powerful method for forming biaryl structures, which are common motifs in biologically active compounds. chemrxiv.org Potassium organotrifluoroborates are often favored over their boronic acid counterparts due to their enhanced stability; they are typically crystalline, air-stable solids that are less prone to protodeboronation, allowing for the use of near-stoichiometric quantities in reactions. chemrxiv.orgresearchgate.net

The Suzuki-Miyaura coupling of potassium aryltrifluoroborates is compatible with a wide array of electrophilic partners, demonstrating broad synthetic utility.

Aryl Electrophiles : The reaction efficiently couples with a diverse range of aryl chlorides, bromides, iodides, and triflates. chemrxiv.orgresearchgate.net This includes electrophiles bearing both electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates. chemrxiv.orgresearchgate.net The reaction conditions are tolerant of numerous functional groups, such as nitriles, aldehydes, ketones, and esters, which remain intact during the coupling process. researchgate.netresearchgate.net Notably, functional groups like nitro compounds, which can be sensitive under other cross-coupling conditions, are often well-tolerated. researchgate.netresearchgate.net

Heteroaryl Electrophiles : Various heteroaryl chlorides and bromides are effective coupling partners. researchgate.netresearchgate.net Successful couplings have been demonstrated with nitrogen, oxygen, and sulfur-containing heterocycles, enabling the synthesis of complex hetero-biaryl structures that are prevalent in medicinal chemistry. chemrxiv.orgresearchgate.net

Alkenyl Electrophiles : While the coupling with aryl and heteroaryl electrophiles is broad in scope, transformations involving alkenyl electrophiles have also been reported. researchgate.netresearchgate.net However, the success and efficiency of these reactions can sometimes be more substrate-dependent, and optimization may be required to achieve high yields. researchgate.net

| Electrophile Type | Substituent Tolerance | Typical Yields | Notes |

| Aryl Halides/Triflates | Electron-donating, electron-withdrawing, sterically hindered | Good to Excellent | Broadly applicable; tolerates a wide range of functional groups. chemrxiv.orgresearchgate.net |

| Heteroaryl Halides | Compatible with N, O, and S-containing heterocycles | Good to Excellent | Effective for synthesizing hetero-biaryl compounds. chemrxiv.orgresearchgate.net |

| Alkenyl Halides/Triflates | Varies | Moderate to Good | Can be substrate-dependent; may require condition optimization. researchgate.netresearchgate.net |

The success of the Suzuki-Miyaura coupling of potassium trifluoroborates is highly dependent on the catalytic system. Optimization of ligands, palladium sources, bases, and solvents is crucial for achieving high efficiency, particularly with challenging substrates like aryl chlorides.

Ligands : Sterically bulky and electron-rich phosphine (B1218219) ligands are paramount for facilitating the catalytic cycle. Ligands such as RuPhos, XPhos, SPhos, and n-BuPAd₂ are frequently employed and have proven effective in promoting the reaction with a variety of substrates. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net For instance, RuPhos is particularly effective for the coupling of challenging electron-rich or heteroaryl chlorides. researchgate.netresearchgate.net In some cases, for more reactive electrophiles, simpler ligands like triphenylphosphine (B44618) (PPh₃) can be sufficient. dntb.gov.uanih.gov

Solvent Systems : The reaction is typically performed in biphasic solvent systems, with a mixture of an organic solvent and water being common. Popular choices include Toluene/H₂O, Tetrahydrofuran (THF)/H₂O, and isopropanol/H₂O. researchgate.netresearchgate.netdntb.gov.ua The presence of water is often essential for the hydrolysis of the trifluoroborate salt, which is a key step preceding transmetalation to the palladium center.

Bases : An inorganic base is required to promote the reaction. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are the most commonly used and effective bases for these transformations. researchgate.netresearchgate.netdntb.gov.ua Potassium phosphate (B84403) (K₃PO₄) is also utilized in certain systems. chemrxiv.org

| Catalyst Component | Common Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, PdCl₂(dppf)·CH₂Cl₂ | Pre-catalyst that forms the active Pd(0) species. chemrxiv.orgresearchgate.netresearchgate.net |

| Ligand | RuPhos, XPhos, SPhos, PPh₃ | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. chemrxiv.orgresearchgate.net |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the organotrifluoroborate and facilitates transmetalation. chemrxiv.orgresearchgate.netdntb.gov.ua |

| Solvent System | Toluene/H₂O, THF/H₂O | Provides a medium for the reaction; water aids in trifluoroborate hydrolysis. researchgate.netdntb.gov.ua |

While this compound is an achiral molecule, the stereochemical outcome of Suzuki-Miyaura reactions is a critical consideration when using chiral organotrifluoroborate derivatives, particularly those with a stereocenter at the carbon atom bound to boron.

Research on chiral, non-benzylic secondary alkyltrifluoroborates has revealed that the palladium-catalyzed Suzuki-Miyaura cross-coupling often proceeds with a high degree of stereospecificity. organic-chemistry.orgnih.gov In a significant departure from the retention of configuration commonly observed with other organoboron reagents, the coupling of certain enantioenriched secondary alkyl β-trifluoroboratoamides occurs with complete inversion of configuration. organic-chemistry.orgnih.gov

This stereochemical outcome is attributed to the presence of a nearby coordinating group, such as an amide carbonyl, on the trifluoroborate substrate. organic-chemistry.orgnih.gov It is proposed that this coordinating group interacts with the metal center, preventing a traditional, four-centered transmetalation mechanism (which would lead to retention) and instead favoring an open transition state consistent with an Sₑ2-type pathway, resulting in inversion of the stereocenter. nih.gov This ability to control the stereochemical outcome adds a powerful dimension to the synthetic utility of the trifluoroborate functional group.

While palladium catalysis dominates the cross-coupling chemistry of potassium aryltrifluoroborates, copper-mediated systems represent an alternative platform, particularly for the formation of carbon-heteroatom bonds in Chan-Lam type reactions. Although less common for C-C bond formation with aryltrifluoroborates compared to palladium, copper catalysis is effective for coupling various nucleophiles. For instance, copper(II) acetate (B1210297) has been used to catalyze the coupling of potassium cyclopropyl (B3062369) trifluoroborate with phenols and azaheterocycles. organic-chemistry.org This suggests that under appropriate conditions, copper could mediate the coupling of this compound with O-, N-, or S-nucleophiles. Furthermore, copper sources are known to mediate or catalyze reactions such as the trifluoromethylation of unsaturated potassium organotrifluoroborates. nih.gov

Beyond palladium and copper, other transition metals have been shown to catalyze unique and synthetically valuable transformations of potassium organotrifluoroborates.

Nickel-Catalyzed Cross-Coupling : Nickel catalysts are particularly effective for the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides (e.g., bromides and chlorides). This C(sp²)-C(sp³) bond-forming reaction is a significant advantage, as it can be challenging to achieve with palladium catalysis. The use of robust potassium trifluoroborates overcomes limitations often seen with boronic acids in these systems, such as the need for a large excess of the nucleophile. The methodology tolerates a wide variety of functional groups and can achieve chemoselective coupling at a C(sp³)-Br bond in the presence of a C(sp²)-Br bond.

Rhodium-Catalyzed 1,2-Additions : Rhodium catalysts enable a distinct mode of reactivity for organotrifluoroborates. Chiral secondary and tertiary alkyl potassium trifluoroborates undergo 1,2-addition to aldehydes in the presence of a rhodium catalyst. researchgate.net Remarkably, these reactions proceed with complete retention of stereochemistry at the migrating carbon center. This transformation is also noteworthy for its suppression of β-hydride elimination, even with substrates that are highly prone to this side reaction, making it a powerful tool for constructing complex chiral alcohols. Rhodium(III) catalysts have also been employed in annulation reactions with potassium vinyltrifluoroborate.

Metal-Free Cross-Coupling Approaches

While transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are the most common applications for organotrifluoroborates, recent advancements have demonstrated their utility in metal-free cross-coupling methodologies. These approaches are advantageous as they avoid the cost and potential toxicity associated with transition metal catalysts.

Potassium aryltrifluoroborates can participate in transition-metal-free carbonylative cross-coupling reactions with aryl halides. nih.govrsc.org This process allows for the synthesis of biaryl ketones, which are important structural motifs in natural products, pharmaceuticals, and photosensitizers. rsc.org The reaction proceeds efficiently, often at atmospheric pressure of carbon monoxide, and demonstrates a broad substrate scope with high functional group tolerance. nih.govrsc.org Although not explicitly detailing the 2-fluoro-substituted variant, the methodology has been successfully applied to sterically hindered and electronically varied potassium aryltrifluoroborates, suggesting its applicability to this compound. rsc.org

Furthermore, potassium trifluoroborates can serve as effective radical precursors under photoredox conditions, enabling metal-free carbon-carbon bond formation. nih.gov In this context, they have been used in radical-radical coupling reactions with persistent radicals, such as azolium-derived ketyl radicals, catalyzed by an organic photocatalyst using visible light. nih.govnih.gov This photomediated, redox-neutral process expands the utility of trifluoroborate salts beyond traditional two-electron pathways and provides a metal-free route to complex ketone products. nih.gov

Functional Group Transformations and Derivatization

The carbon-boron bond of this compound is a versatile functional handle that can be transformed into a range of other functionalities, providing strategic advantages in multistep synthesis.

One of the most synthetically useful transformations of aryltrifluoroborates is their oxidation to the corresponding phenols. A general and efficient method for this conversion utilizes Oxone (potassium peroxymonosulfate) as the oxidant in an acetone/water mixture. This process is typically rapid, often completing within minutes at room temperature, and proceeds in high yield. The reaction is highly tolerant of other functional groups on the aromatic ring. While the oxidation of this compound is not specifically documented, the reaction's generality is demonstrated by the successful oxidation of various substituted aryltrifluoroborates, including those with electron-donating and electron-withdrawing groups.

| Entry | Potassium Aryltrifluoroborate | Product | Yield (%) |

| 1 | Potassium (2-methoxyphenyl)trifluoroborate | 2-Methoxyphenol | 97 |

| 2 | Potassium (4-(trifluoromethyl)phenyl)trifluoroborate | 4-(Trifluoromethyl)phenol | 98 |

| 3 | Potassium (1-naphthyl)trifluoroborate | 1-Naphthol | 98 |

This table presents research findings for the oxidation of analogous potassium aryltrifluoroborates to illustrate the reaction's effectiveness.

C-Glycosides are important carbohydrate analogues that exhibit greater stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts, making them attractive targets in medicinal chemistry. Potassium aryltrifluoroborates have been utilized as nucleophilic partners in the synthesis of C-aryl glycosides. Recent developments include stereoselective C-arylation reactions under photoredox conditions. chemrxiv.org For instance, anomeric trifluoroborates can be coupled with aryl halides in a stereoretentive manner using a dual photoredox/nickel catalysis system. chemrxiv.org This strategy highlights the potential for this compound to be used as the arylating agent in the synthesis of complex glycomimetics and other biologically active molecules.

Potassium organotrifluoroborates are considered bench-stable, protected forms of boronic acids. nih.gov They can be readily hydrolyzed back to the corresponding boronic acid when required for a subsequent reaction. This transformation is synthetically valuable as it allows the robust trifluoroborate group to be carried through multiple synthetic steps where a boronic acid might be unstable. An efficient and mild method for this hydrolysis involves stirring the trifluoroborate salt with silica (B1680970) gel in water. The hydrolysis rates are dependent on the electronic nature of the organic substituent; electron-poor aryltrifluoroborates, such as fluorinated derivatives, undergo efficient hydrolysis. Studies on the hydrolysis mechanism reveal that aryltrifluoroborates with electron-withdrawing groups, like a fluoro substituent, may require acid catalysis for efficient conversion under certain conditions.

| Entry | Potassium Aryltrifluoroborate | Product | Reaction Time (h) | Isolated Yield (%) |

| 1 | Potassium (4-fluorophenyl)trifluoroborate | (4-fluorophenyl)boronic acid | 4 | 80 |

| 2 | Potassium (4-chlorophenyl)trifluoroborate | (4-chlorophenyl)boronic acid | 1 | 60 |

| 3 | Potassium (4-bromophenyl)trifluoroborate | (4-bromophenyl)boronic acid | 1 | 71 |

This table presents research findings for the hydrolysis of analogous electron-poor potassium aryltrifluoroborates using a silica gel/water system.

Strategic Applications in Natural Product Synthesis

The stability and predictable reactivity of potassium organotrifluoroborates make them valuable reagents in the strategic assembly of complex natural products. Their ability to withstand a wide range of reaction conditions allows for their incorporation early in a synthetic sequence, with the carbon-boron bond being carried through to a late stage for key bond formations. nih.gov Strategies employing Suzuki-Miyaura cross-coupling reactions with organoboron reagents have been pivotal in the total synthesis of numerous natural products. nih.gov For example, organotrifluoroborates have been employed in the synthesis of molecules like Oximidine II. pitt.edu While a specific application of this compound in a completed natural product total synthesis has not been prominently reported in the reviewed literature, its utility in analogous complex syntheses underscores its potential for such strategic applications.

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The 2-fluorophenyl structural motif is present in a number of biologically active compounds and pharmaceuticals. The introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Boronic acids and their derivatives are indispensable tools in modern drug discovery, primarily for their role in carbon-carbon bond-forming cross-coupling reactions to build complex molecular architectures. nbinno.com

This compound serves as a stable, solid precursor to (2-fluorophenyl)boronic acid, making it a highly practical reagent for pharmaceutical and medicinal chemistry. nih.gov Its use circumvents the potential instability and protiodeboronation issues associated with the boronic acid itself. orgsyn.org The development of robust cross-coupling methods for organotrifluoroborates allows for the convenient incorporation of the 2-fluorophenyl group into diverse molecular scaffolds, facilitating the synthesis of new drug candidates and pharmaceutical intermediates. nih.govnih.gov The broad functional group tolerance of reactions involving trifluoroborates is particularly advantageous for late-stage functionalization in the synthesis of complex, biologically active molecules. researchgate.net

Computational and Theoretical Studies on Potassium 2 Fluorophenyl Trifluoroborate Systems

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organoboron compounds, including potassium (2-fluorophenyl)trifluoroborate. nih.govuni-augsburg.de DFT calculations, often using hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G**), can accurately model the geometry and electronic properties of the (2-fluorophenyl)trifluoroborate anion. researchgate.net

These calculations provide detailed information about:

Molecular Geometry: Bond lengths and angles within the anion, such as the B-C and B-F bond distances, can be precisely calculated. For the (2-fluorophenyl)trifluoroborate anion, the key parameters include the geometry around the tetrahedral boron atom and the planarity of the fluorophenyl ring.

Electronic Properties: DFT is used to determine fundamental electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Charge Distribution: Analysis of the charge distribution, through methods like Mulliken or Natural Population Analysis (NPA), reveals the partial charges on each atom. This helps in understanding the polarity of the bonds and identifying sites susceptible to electrophilic or nucleophilic attack. In the [2-FC6H4BF3]⁻ anion, a significant negative charge is localized on the fluorine atoms of the BF3 group.

DFT calculations have been successfully applied to various organotrifluoroborate salts to elucidate their structural, electronic, and topological properties, providing a robust framework for understanding the specific characteristics of the 2-fluorophenyl derivative. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of the (2-fluorophenyl)trifluoroborate anion, particularly the rotation around the C-B bond, can be explored through computational methods. Conformational analysis involves calculating the energy of the molecule as a function of specific dihedral angles to identify stable conformers and the energy barriers separating them.

Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule as a function of its geometry. researchgate.netresearchgate.net For the (2-fluorophenyl)trifluoroborate anion, a simplified PES can be generated by varying key geometric parameters, such as the dihedral angle between the phenyl ring and one of the B-F bonds. These calculations help to:

Identify the lowest energy conformation (global minimum).

Determine the energy barriers for rotation, which provides insight into the molecule's dynamics at different temperatures.

Understand how substituents on the phenyl ring, such as the fluorine atom at the ortho position, influence the conformational preferences due to steric and electronic effects.

While specific PES studies on this compound are not extensively documented in the provided context, the methodology is a standard computational approach for analyzing the structure and dynamics of such molecules. utoronto.ca

Solvation Models and Environmental Effects on Stability and Reactivity

The stability and reactivity of ionic species like this compound are significantly influenced by their environment, particularly the solvent. researchgate.net Computational solvation models are used to simulate the effects of a solvent on the solute's properties.

Commonly used models include:

Implicit Solvation Models: The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEFPCM), treats the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient for calculating solvation energies and understanding how the solvent stabilizes the charged species.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound in aqueous solution, explicit models can detail the hydration of the potassium cation and the trifluoroborate anion. biointerfaceresearch.com

Studies on similar trifluoroborate salts have shown that the hydration process occurs around the polar groups. biointerfaceresearch.com Solvation energy calculations can predict the solubility and stability of the salt in different media. researchgate.netbiointerfaceresearch.com For instance, the poor solubility of potassium trifluoroborates in nonpolar organic solvents can be rationalized through these computational models. orgsyn.org

| Computational Model | Application to K[2-FC6H4BF3] | Insights Gained |

| Implicit (IEFPCM) | Calculation of solvation free energy in various solvents (e.g., water, THF). | Predicts relative stability and solubility; explains solvent effects on reaction rates. |

| Explicit | Modeling the hydration shell around the [2-FC6H4BF3]⁻ anion and K⁺ cation. | Details specific hydrogen bonding interactions and coordination of water molecules. |

Prediction of Hydrolytic Propensity and Reactivity Profiles

A key feature of organotrifluoroborates is their stability towards hydrolysis, which allows them to serve as protected forms of boronic acids. wikipedia.orgchem-station.com The rate of hydrolysis, which releases the corresponding boronic acid, is crucial for their application in reactions like the Suzuki-Miyaura coupling. acs.org

The hydrolytic propensity of this compound can be predicted and understood through computational and correlational studies. Research has shown that the rates of organotrifluoroborate solvolysis in water can vary over several orders of magnitude. nih.gov A strong correlation exists between the solvolytic rate constant and the pKa of the analogous carboxylic acid, providing a predictive tool for hydrolysis rates. nih.gov

The hydrolysis mechanism is complex and can be influenced by factors such as pH and the electronic nature of the organic substituent. acs.orged.ac.uk

Electron-withdrawing groups on the aryl ring generally decrease the rate of hydrolysis. The fluorine atom at the ortho position in (2-fluorophenyl)trifluoroborate is electron-withdrawing, suggesting it would have a relatively slow hydrolysis rate under basic conditions. acs.org This "slow-release" of the boronic acid can be advantageous in cross-coupling reactions by minimizing side reactions. acs.org

Acid catalysis is often required for the efficient hydrolysis of electron-poor aryltrifluoroborates. acs.orged.ac.uk

DFT calculations can further elucidate the reactivity by analyzing the B–F bond lengths in the intermediate difluoroborane, which can correlate with the rate of hydrolysis. acs.org

| Hydrolysis Class | Half-life (t₀.₅) | Expected Behavior of K[2-FC6H4BF3] |

| Class I | ≤ 1 h | Unlikely |

| Class II | 1–24 h | Likely, requires acid catalysis for efficient release of boronic acid. ed.ac.uk |

| Class III | > 24 h | Possible, indicating very slow hydrolysis under basic conditions. ed.ac.uk |

Supramolecular Chemistry and Solid-State Architectures of Trifluoroborate Salts

In the solid state, ionic compounds like potassium trifluoroborate salts self-assemble into ordered crystalline lattices. The study of these solid-state architectures falls under the realm of supramolecular chemistry and crystal engineering. X-ray diffraction is the primary experimental technique, while computational methods can help understand and predict the observed packing motifs.

Studies on various potassium aryltrifluoroborates have revealed that their crystal structures are often organized into layered architectures. These structures are governed by a combination of:

Ionic Interactions: The primary electrostatic attraction between the K⁺ cations and the [RBF3]⁻ anions.

Non-covalent Interactions: Weaker interactions such as hydrogen bonds (if protic groups are present), and π-π stacking between aromatic rings play a crucial role in directing the three-dimensional arrangement.

For this compound, one would expect a layered structure where layers of potassium ions are sandwiched between layers of the (2-fluorophenyl)trifluoroborate anions. The specific packing of the anions would be influenced by electrostatic repulsion between the BF3 groups and potential weak intermolecular interactions involving the fluorophenyl rings. Computational studies can model these interactions to predict the most stable crystal packing arrangements and calculate lattice energies, providing insight into the physical properties of the solid material, such as its stability and dissolution behavior.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotrifluoroborates. nih.govnih.govresearchgate.net By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), fluorine (¹⁹F), and boron (¹¹B) atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons of the 2-fluorophenyl group. The chemical shifts and coupling constants are influenced by the presence of the fluorine and trifluoroborate substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the phenyl ring. The carbon atom directly bonded to the boron (C-B) typically shows a characteristic broad resonance due to the quadrupolar nature of the boron nucleus. nih.govresearchgate.net

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of Potassium (2-fluorophenyl)trifluoroborate shows two distinct signals: one for the fluorine atom on the phenyl ring and another for the three equivalent fluorine atoms of the trifluoroborate group (-BF₃). The chemical shifts for the fluorine atoms attached to the boron in organotrifluoroborates typically appear in the range of -129 to -141 ppm. nih.govresearchgate.net

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center. For organotrifluoroborates, the boron signal typically appears as a quartet due to coupling with the three attached fluorine atoms (¹¹B-¹⁹F coupling). nih.govresearchgate.net Specialized pulse sequences can be used to achieve better resolution and observe these coupling constants more clearly. nih.govnih.govresearchgate.net

Detailed NMR data for this compound, recorded in DMSO-d₆, is presented below. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.39 | t, J = 7.5 | H-4 |

| 7.27 | m | H-5 | |

| 7.15 | t, J = 7.5 | H-6 | |

| 6.96 | t, J = 9.0 | H-3 | |

| ¹³C | 167.9 | d, J = 244.5 | C-2 |

| 132.8 | d, J = 8.2 | C-4 | |

| 129.5 | d, J = 14.7 | C-6 | |

| 123.6 | s | C-5 | |

| 114.7 | d, J = 22.0 | C-3 | |

| Not Observed | - | C-1 (C-B) | |

| ¹⁹F | -46.72 | s | C-F |

| -137.98 | s | B-F ₃ | |

| ¹¹B | 3.48 | q, J = 48.0 | B F₃ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups and characterize the bonding framework of a molecule. These methods probe the vibrational motions of bonds, which absorb radiation at characteristic frequencies.

For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-F stretching: A strong absorption band in the infrared spectrum, typically found in the 1000-1300 cm⁻¹ region.

B-F stretching: Strong, characteristic vibrations of the trifluoroborate group, often appearing in the 900-1200 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations appear in the fingerprint region (600-900 cm⁻¹), and their pattern can give clues about the substitution pattern of the aromatic ring.

While specific experimental spectra for this compound are not detailed in the available literature, the combination of FT-IR and Raman spectroscopy provides a complementary "fingerprint" for the compound, allowing for structural confirmation and identification. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is primarily used to study molecules containing chromophores—groups of atoms with valence electrons of low excitation energy. tanta.edu.eg

In this compound, the primary chromophore is the 2-fluorophenyl group. The absorption of UV radiation excites electrons in the aromatic system. The expected electronic transitions are:

π → π* transitions: These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) anti-bonding orbitals within the aromatic ring. shu.ac.ukcutm.ac.in These are typically high-intensity absorptions.

Mass Spectrometry Techniques (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). uni-giessen.de This precision allows for the unambiguous determination of a compound's elemental composition.

For this compound, HRMS would be used to analyze the anion, [(2-F-C₆H₄)BF₃]⁻. By measuring the exact mass of this anion, researchers can:

Confirm the Elemental Formula: The measured mass can be compared to the calculated theoretical mass for C₆H₄BF₄⁻ to confirm the identity of the compound with high confidence.

Identify Unknowns: In complex reaction mixtures, HRMS can help identify compounds by providing their exact elemental composition. uni-giessen.de

HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can resolve ions with very similar masses, making this technique invaluable for detailed molecular characterization. uni-giessen.de While a specific high-resolution mass spectrum for this compound is not provided in the surveyed literature, the application of this technique is standard practice for the definitive confirmation of newly synthesized compounds.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems

Potassium (2-fluorophenyl)trifluoroborate and its class of compounds are at the forefront of the development of new catalytic systems, primarily in the realm of cross-coupling reactions and photoredox catalysis. While traditionally used in Suzuki-Miyaura coupling, recent advancements are exploring their utility in more complex and efficient catalytic cycles. nih.govnih.govnih.gov

Researchers are actively developing palladium-catalyzed systems that allow for the chemoselective cross-coupling of aryltrifluoroborates with a variety of partners. nih.govchemrxiv.org These efforts aim to create more robust and functional-group-tolerant reactions, enabling the synthesis of complex molecules under milder conditions. chemrxiv.org The development of bifunctional reagents that incorporate a trifluoroborate moiety is also a promising area, allowing for novel transformations. nih.gov

Furthermore, the use of potassium trifluoroborates as radical precursors under photoredox conditions is a rapidly expanding field. nih.govnih.gov Organic photocatalysts can be used to generate carbon-centered radicals from these stable salts, which can then participate in a variety of bond-forming reactions, including radical-radical couplings. nih.govnih.govresearchgate.net This approach offers a metal-free alternative to traditional cross-coupling methods and opens up new avenues for the synthesis of previously inaccessible molecules. nih.gov

| Catalytic System | Description | Potential Advantage |

| Palladium-Catalyzed Cross-Coupling | Employs palladium catalysts for the reaction of aryltrifluoroborates with various organic electrophiles. | High efficiency, functional group tolerance, and applicability to complex molecule synthesis. nih.govnih.govresearchgate.net |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical intermediates from trifluoroborate salts for subsequent reactions. | Metal-free reaction conditions, access to novel reaction pathways, and mild reaction conditions. nih.govnih.govacs.orgrsc.org |

| Dual Catalysis | Combines photoredox catalysis with another catalytic cycle, such as transition metal catalysis, to enable new transformations. | Synergistic effects leading to unique reactivity and the formation of complex products. researchgate.net |

Applications in Radiopharmaceutical Chemistry and 18F Positron Emission Tomography (PET) Imaging

The unique chemistry of aryltrifluoroborates makes them highly suitable for applications in radiopharmaceutical chemistry, particularly for the development of 18F-labeled probes for Positron Emission Tomography (PET) imaging.

Strategies for 18F-Labeling of Organotrifluoroborates

A significant advantage of aryltrifluoroborates is their ability to be radiolabeled with fluorine-18 (B77423) in a single, aqueous step. The primary method for this is through 18F–19F isotope exchange on a pre-synthesized aryltrifluoroborate salt. This approach is attractive because it proceeds under mild conditions, is rapid, and can be performed in aqueous solutions, which is beneficial for labeling sensitive biomolecules.

Another strategy involves the reaction of an arylboronic ester precursor with aqueous [18F]fluoride to form the corresponding [18F]-labeled aryltrifluoroborate. This method is also a one-step aqueous procedure that has shown great promise for the efficient labeling of biomolecules for PET imaging.

Stability of 18F-Labeled Organotrifluoroborates for Imaging Applications

For a radiotracer to be effective in PET imaging, it must be stable in vivo and not release the radioactive isotope prematurely. Studies have shown that [18F]-labeled aryltrifluoroborates exhibit good kinetic stability in aqueous solutions at physiological pH. In vivo studies in mice have demonstrated that these labeled compounds can clear from the body as the stable trifluoroborate salt without significant defluorination, which would otherwise lead to the accumulation of free [18F]-fluoride in the bones and compromise image quality. The stability of the boron-fluorine bond is a key feature that validates the potential of these compounds as robust PET imaging agents.

Integration in Flow Chemistry and Automation

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer numerous advantages such as improved safety, scalability, and process control. The synthesis of precursors to potassium trifluoroborates, such as potassium bromomethyltrifluoroborate, has been successfully demonstrated using continuous flow processes. researchgate.netfigshare.com This suggests that the synthesis of this compound could also be adapted to a flow chemistry setup, potentially leading to more efficient and scalable production.

Furthermore, the automation of small molecule synthesis is a rapidly advancing field. chemrxiv.org Automated platforms can significantly accelerate the discovery and optimization of new molecules by performing reactions, purifications, and analyses in a high-throughput manner. The stability and well-defined reactivity of potassium trifluoroborates make them ideal candidates for integration into such automated synthesis platforms. This could enable the rapid generation of libraries of (2-fluorophenyl)trifluoroborate-containing compounds for screening in drug discovery and materials science.

Design of New Functional Materials and Advanced Molecular Architectures

The rigid structure and potential for functionalization of the phenyl ring in this compound make it an interesting building block for the design of new functional materials and advanced molecular architectures. Research into the crystal structures of various aryltrifluoroborate potassium salts has revealed that they often form layered architectures in the solid state. acs.org Understanding and controlling these packing arrangements is crucial for designing materials with specific properties.

By modifying the substituents on the aromatic ring, it may be possible to tune the intermolecular interactions and thus control the self-assembly of these molecules into well-defined supramolecular structures. acs.org This could lead to the development of new materials with interesting optical, electronic, or porous properties. For example, the incorporation of aryltrifluoroborate moieties into polymers or metal-organic frameworks (MOFs) could lead to materials with novel catalytic or gas-capture capabilities. rsc.orgmagtech.com.cnrsc.org The study of self-assembling peptide foldamers into complex "foldectures" demonstrates the potential for creating highly ordered, functional molecular architectures from well-defined building blocks. nih.govnih.govresearchgate.netkaist.ac.kr

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (2-fluorophenyl)trifluoroborate?

Q. How can impurities in this compound be minimized during purification?

Methodological Answer: Impurities such as residual boronic acid or KBF₄ can be removed via Soxhlet extraction with acetone, which selectively dissolves the trifluoroborate while leaving inorganic salts undissolved. Recrystallization in ethanol at low temperatures (0–5°C) further enhances purity (>95%) .

Advanced Research Questions

Q. How do solvent and base selection impact Suzuki-Miyaura coupling efficiency with this compound?

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Methodological Answer: Protodeboronation is minimized by:

Q. How does the fluorine substituent influence reactivity in radical addition reactions?

Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the aryl ring, enhancing radical addition rates. Visible-light photoredox catalysis with Ru(bpy)₃²⁺ enables efficient vinylation or allylation of this compound via single-electron transfer (SET) mechanisms. Yields reach 70–85% with minimal side products .

Q. Can this compound undergo ipso-functionalization?

Methodological Answer: Yes. Under oxidative conditions (e.g., air/ascorbate), ipso-hydroxylation generates 2-fluorophenol derivatives. Optimized conditions (24 h, pH 9–10) achieve 60–80% conversion. Competing protodeboronation is suppressed by fluoride ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.